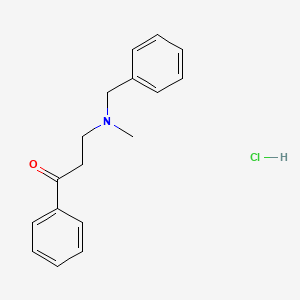
Propiophenone, 3-(benzylmethylamino)-, hydrochloride
Cat. No. B1599073
Key on ui cas rn:
5409-62-1
M. Wt: 289.8 g/mol
InChI Key: UQMCPHGYLMSEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04902710
Procedure details


To a five liter, 3-necked, round bottom flask equipped with two condensers were added 558.0 g (4.6 mol) methylbenzylamine and 500 ml of ethanol. The solution was stirred while an ethanolic solution of hydrochloric acid (170.0 g of acid dissolved in 2500 ml of ethanol) was added over a one hour period. After hydrochloric acid addition was complete, acetophenone (552.5 g; 4.6 mol) and paraformaldehyde (207.0 g; 6.9 mol) were added. The solution was heated until the liquid began to reflux and then stirred at that temperature overnight. The next morning an additional 137.0 g (4.6 mol) of paraformaldehyde were added and the reaction solution was stirred for an additional five hours at the reflux temperature. The solution was then cooled to room temperature (24° C.) and the solids which precipitated were collected by filtration, washed with ethanol and dried in a vacuum oven at 40° C. to provide 1090.0 g (82.0% yield) of 3-[methyl(phenylmethyl)amino]-1-phenyl-1-propanone hydrochloride.







Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[ClH:10].[C:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(=[O:13])[CH3:12].[CH2:20]=O>C(O)C>[ClH:10].[CH3:1][N:2]([CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH2:20][CH2:12][C:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:13] |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
558 g
|
|
Type
|
reactant
|
|
Smiles
|
CNCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
2500 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
552.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
207 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Five
|
Name
|
|
|
Quantity
|
137 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
24 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at that temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a five liter, 3-necked, round bottom flask equipped with two condensers
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added over a one hour period
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was heated until the liquid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction solution was stirred for an additional five hours at the reflux temperature
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solids which precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven at 40° C.
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CN(CCC(=O)C1=CC=CC=C1)CC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1090 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
